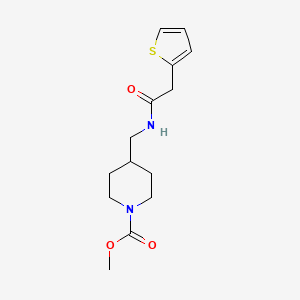

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a thiophene ring, a piperidine ring, and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and piperidine.

Reaction Steps:

The carboxylic acid group of thiophene-2-carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂).

The resulting acyl chloride is then reacted with piperidine to form the corresponding amide.

The amide is further reacted with methyl chloroformate to introduce the carboxylate ester group.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can be performed on the piperidine ring or the thiophene ring.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen or the carboxylate ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Thiophene-2,5-dione derivatives.

Reduction Products: Reduced thiophene derivatives and piperidine derivatives.

Substitution Products: Amides, esters, and other substituted derivatives.

科学的研究の応用

Anticancer Activity

Recent research has highlighted the potential anticancer properties of compounds related to methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate. A study evaluated the cytotoxicity of several derivatives against various cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (central nervous system cancer). The results indicated significant growth inhibitory effects, suggesting that modifications to the compound could enhance its anticancer efficacy.

| Compound | GI50 (µM) - MCF-7 | GI50 (µM) - NCI-H460 | GI50 (µM) - SF-268 |

|---|---|---|---|

| This compound | 12.80 ± 2.39 | 18.02 ± 4.11 | 30.30 ± 4.12 |

| Doxorubicin (Control) | 0.0428 ± 0.0082 | 0.0940 ± 0.0087 | 0.0940 ± 0.0070 |

This table demonstrates the compound's potential compared to a standard chemotherapeutic agent, doxorubicin .

Neurological Applications

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit anti-inflammatory effects, potentially slowing disease progression .

Multi-component Reactions

The synthesis of this compound often involves multi-component reactions, which allow for efficient production with high atom economy. These reactions can lead to diverse derivatives with tailored biological activities .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial in optimizing the efficacy of this compound. Variations in substituents on the piperidine ring or thiophene moiety can significantly affect biological activity, making SAR studies essential for drug development.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited promising anticancer activity against multiple cell lines, with some compounds showing lower GI50 values than doxorubicin . The findings suggest that further exploration into these derivatives could yield effective new cancer therapies.

Case Study: Neuroprotective Effects

Another research project focused on the neuroprotective effects of related compounds in models of neurodegeneration, revealing that certain derivatives could reduce oxidative stress markers and inflammation in neuronal cells . This suggests potential therapeutic avenues for diseases characterized by neuroinflammation.

作用機序

The mechanism by which Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.

類似化合物との比較

Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the functional groups attached.

Piperidine derivatives: These compounds contain the piperidine ring but may have different substituents.

Carboxylate esters: These compounds have the carboxylate ester group but differ in the rest of the molecular structure.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

生物活性

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and drug development. This article provides a thorough examination of its biological activity, including structure-activity relationships, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core, which is substituted with a thiophene-containing acetamide group. Its molecular formula is C15H21N3O4S, with a molecular weight of approximately 358.45 g/mol. The presence of the methyl ester functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₄S |

| Molecular Weight | 358.45 g/mol |

| Structure | Piperidine with thiophene acetamide substitution |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies suggest that compounds with similar structural features can inhibit bacterial metallo-β-lactamases, which are crucial targets in the fight against antibiotic resistance .

In vitro evaluations have shown this compound's potential against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, indicating its ability to inhibit biofilm formation and bacterial growth .

The mechanism by which this compound exerts its effects may involve interaction with specific enzymes or receptors. For instance, it may act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and catalytic activity. This mode of action is particularly relevant for its potential use against tuberculosis, where it may inhibit key enzymes involved in bacterial metabolism .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The integration of the thiophene ring is particularly significant; it enhances the compound's interaction with biological targets. Research has shown that modifications to the thiophene moiety can lead to variations in potency against specific targets, such as SARS-CoV-2 proteases and bacterial enzymes .

Comparative Analysis

A comparative analysis of related compounds reveals that those incorporating similar piperidine and thiophene structures often share antimicrobial properties, but variations in substituents can lead to significant differences in efficacy:

| Compound | Target Activity | IC50 Value |

|---|---|---|

| This compound | Bacterial metallo-β-lactamases | Not specified |

| Compound 11 (analog) | PLpro enzyme inhibition (SARS-CoV-2) | 370 nM |

| Compound 7b (related derivative) | Antimicrobial against Staphylococcus | MIC: 0.22 - 0.25 μg/mL |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Piperidine Ring : Starting from appropriate precursors.

- Introduction of the Acetamido Group : Utilizing acetic anhydride or similar reagents.

- Esterification : Finalizing with methyl ester formation using methanol under acidic conditions.

These steps often require specific catalysts and controlled conditions to optimize yield and purity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

- Antimicrobial Evaluation : In vitro studies demonstrated significant activity against various bacterial strains, reinforcing its potential as an antibiotic candidate.

- Enzyme Inhibition Studies : The compound was tested for inhibitory effects on key enzymes related to bacterial metabolism, showing promise as a lead compound for further development against resistant strains .

- Pharmacokinetic Studies : Initial assessments suggest favorable pharmacokinetic properties, although further studies are required to fully characterize absorption, distribution, metabolism, and excretion profiles.

特性

IUPAC Name |

methyl 4-[[(2-thiophen-2-ylacetyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-19-14(18)16-6-4-11(5-7-16)10-15-13(17)9-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEGYPIVGWNAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。